[2-(2,3-dihydro-1H-indol-1-yl)ethyl](methyl)amine
Description
2-(2,3-Dihydro-1H-indol-1-yl)ethylamine (CAS: 1021015-67-7) is a secondary amine featuring a 2,3-dihydroindole (indoline) core substituted with a methyl-ethylamine chain. Its molecular formula is C₁₁H₁₆N₂, with a molar mass of 176.26 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing pharmacologically active derivatives. Its structure combines the aromatic indoline scaffold with a flexible ethylmethylamine side chain, enabling diverse functionalization for drug discovery.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H16N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-5,12H,6-9H2,1H3 |
InChI Key |
BJKQSFDKXBILAH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)ethylamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert indole derivatives into their reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products:
- Oxidized indole derivatives
- Reduced indole derivatives
- Substituted indole derivatives
Scientific Research Applications
Chemistry: Indole derivatives are used as building blocks in organic synthesis due to their versatile reactivity . Biology: They exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Medicine: Indole derivatives are used in the development of pharmaceuticals for treating diseases such as cancer and viral infections . Industry: They are used in the production of dyes, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their synthesis routes, and applications:
| Compound Name | Molecular Formula | CAS Number | Molecular Weight | Key Features/Synthesis | Pharmacological Application | References |
|---|---|---|---|---|---|---|
| 2-(2,3-dihydro-1H-indol-1-yl)ethylamine | C₁₁H₁₆N₂ | 1021015-67-7 | 176.26 | Ethylmethylamine substituent; precursor | Intermediate for drug synthesis | |
| (2,3-Dihydro-1H-indol-5-ylmethyl)amine | C₉H₁₂N₂ | - | 148.20 | Synthesized via Tscherniac-Einhorn reaction | Intermediate for disubstituted methanamines | |
| 2-[(2,3-Dihydro-1H-indol-1-yl)methyl]melatonin | C₂₀H₂₃N₃O₂ | - | 337.42 | MT2-selective receptor antagonist | Sleep disorder research | |
| [2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride | C₁₀H₁₆Cl₂N₂ | 1181458-04-7 | 235.15 | Dihydrochloride salt form | Improved solubility for formulations | |
| 2-Methylindolin-1-amine | C₉H₁₂N₂ | 31529-46-1 | 148.21 | Methyl substituent on indoline nitrogen | Potential serotonin receptor ligand |
Key Observations:
Core Scaffold Variations :
- The indoline moiety is common across all compounds, but substituent positions differ significantly. For example, (2,3-dihydro-1H-indol-5-ylmethyl)amine features a methyl group at the 5-position , while 2-(2,3-dihydro-1H-indol-1-yl)ethylamine has an ethylmethylamine chain extending from the nitrogen.
- 2-[(2,3-Dihydro-1H-indol-1-yl)methyl]melatonin incorporates a melatonin backbone, enabling MT2 receptor antagonism .
Synthetic Routes: The Tscherniac-Einhorn reaction is employed for (2,3-dihydro-1H-indol-5-ylmethyl)amine synthesis, though challenges in separating intermediates due to unprotected NH groups are noted . [2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride is derived from its free base via salt formation, enhancing solubility for pharmaceutical formulations .
Pharmacological Relevance :
- MT2 Receptor Antagonists : Substitutions on the indoline nitrogen, as seen in 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin, confer selectivity for melatonin receptors, useful in circadian rhythm modulation .
- Intermediate Utility : The target compound and (2,3-dihydro-1H-indol-5-ylmethyl)amine are primarily intermediates for further functionalization. For instance, the target compound was used to synthesize azithromycin derivatives via triazole linkages .
Physicochemical and Functional Differences
- Solubility and Bioavailability :
The dihydrochloride salt of [2-(2,3-dihydro-1H-indol-1-yl)ethyl]amine (CAS 1181458-04-7) demonstrates improved aqueous solubility compared to its free base, critical for drug formulation . - Substituent Effects: Methyl vs. Aromatic vs. Aliphatic Chains: Compounds like (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine introduce sulfur and ketone groups, altering electronic properties and metabolic stability .
Biological Activity
The compound 2-(2,3-dihydro-1H-indol-1-yl)ethyl(methyl)amine , an indole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Indoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of 2-(2,3-dihydro-1H-indol-1-yl)ethyl(methyl)amine features an indole ring system connected to an ethyl chain and a methylamine group. This configuration suggests potential interactions with various biological targets, which may lead to significant therapeutic effects.
The mechanism of action for 2-(2,3-dihydro-1H-indol-1-yl)ethyl(methyl)amine involves its ability to bind to specific receptors and enzymes due to the electron-rich nature of the indole moiety. This binding can modulate biological pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing indole structures exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that related indole derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
- The compound's structural analogs demonstrated MIC values as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 3k | MRSA | 0.98 |
| 3k | S. aureus | 3.90 |
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. Studies have reported:
- Significant antiproliferative effects against various cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range (less than 10 μM). This suggests potential for further development in cancer therapeutics .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3c | A549 (lung cancer) | <10 |
| 3k | Various | <10 |
Anti-inflammatory Activity
Indole derivatives have been studied for their anti-inflammatory effects:
- Compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The presence of specific substituents on the indole ring can enhance this activity.
Case Studies
Recent empirical studies have focused on the synthesis and evaluation of various indole derivatives, including 2-(2,3-dihydro-1H-indol-1-yl)ethyl(methyl)amine:
- Study on Antibacterial Properties : A series of synthesized compounds were tested against S. aureus and Candida albicans, revealing potent antibacterial and antifungal activities .
- Cytotoxicity Assessments : The cytotoxic effects were evaluated across different cancer cell lines, highlighting the selective toxicity towards rapidly dividing cells compared to normal fibroblasts .
Q & A
Basic Research Question
- NMR Spectroscopy : 1H and 13C NMR are critical for verifying the indole ring protons (δ 6.5–7.2 ppm), ethylamine chain (δ 2.8–3.5 ppm), and methyl group (δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 189.16 for C11H14N2) .
- X-ray Crystallography : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. Hydrogen bonding between the indole N–H and amine groups can be resolved, providing insights into molecular packing .
How does the stereochemistry of 2-(2,3-dihydro-1H-indol-1-yl)ethylamine influence its biological activity, and what methods are used to resolve enantiomers?
Advanced Research Question
The ethylamine chain’s stereochemistry affects receptor binding. For example, (S)-enantiomers may exhibit higher affinity for serotonin receptors due to spatial compatibility with binding pockets . Enantiomeric resolution can be achieved via:
- Chiral Chromatography : Using cellulose-based chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol mobile phases .
- Enzymatic Kinetic Resolution : Lipases selectively acylate one enantiomer, leaving the other unreacted .
Biological assays (e.g., radioligand binding studies on MT1/MT2 melatonin receptors) quantify enantiomer-specific activity .
How can researchers address discrepancies in reported biological activity data for 2-(2,3-dihydro-1H-indol-1-yl)ethylamine derivatives across studies?
Advanced Research Question
Contradictions often arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or buffer pH (affecting protonation states) .
- Purity of Intermediates : Residual solvents (e.g., DMF) in crude products may inhibit enzymatic activity .
To mitigate, standardize protocols using:
What in vitro models are appropriate for evaluating the neuropharmacological potential of 2-(2,3-dihydro-1H-indol-1-yl)ethylamine?
Advanced Research Question
- Receptor Binding Assays : Radiolabeled ligands (e.g., [3H]-serotonin) in transfected cell membranes (e.g., 5-HT1A receptors) quantify affinity (Ki values) .
- Functional Assays : Measure cAMP inhibition in cells expressing dopamine D2 receptors to assess agonism/antagonism .
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to predict permeability (Papp > 5 × 10−6 cm/s suggests CNS activity) .
What computational strategies are effective for predicting the physicochemical properties and ADMET profiles of 2-(2,3-dihydro-1H-indol-1-yl)ethylamine?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Analyze solvation free energy to predict solubility (logS ≈ −3.5, indicating moderate aqueous solubility) .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability (e.g., ∆E ≈ 4.2 eV for the indole moiety) .
- ADMET Prediction Tools : SwissADME or ADMETLab estimate bioavailability (e.g., 75% human intestinal absorption) and toxicity (e.g., Ames test negativity) .
Methodological Notes
- Crystallography : SHELX programs remain the gold standard for refining crystal structures, though limitations include handling twinned data in macromolecular applications .
- Synthetic Optimization : Palladium catalysts improve reaction efficiency but require rigorous exclusion of oxygen to prevent deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
